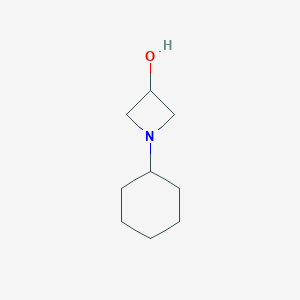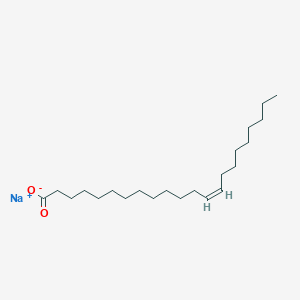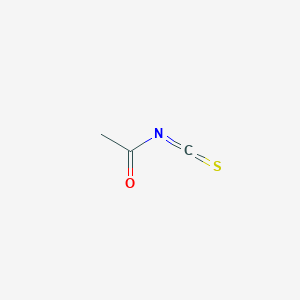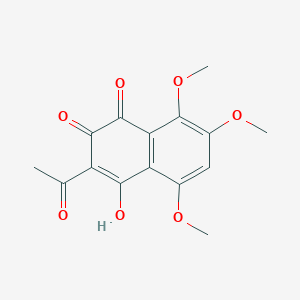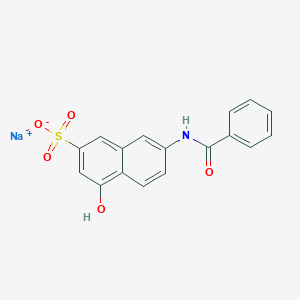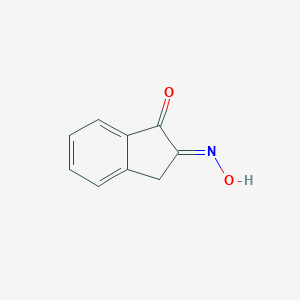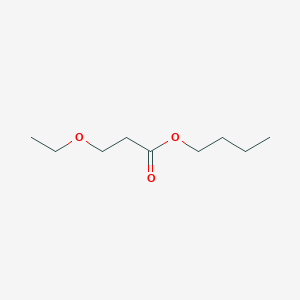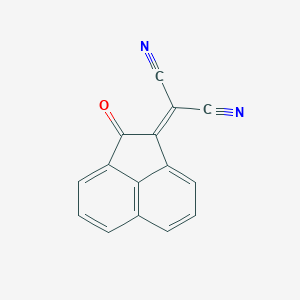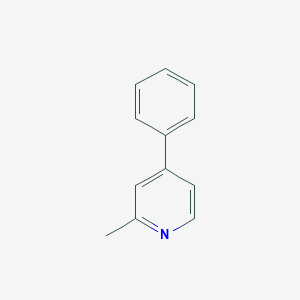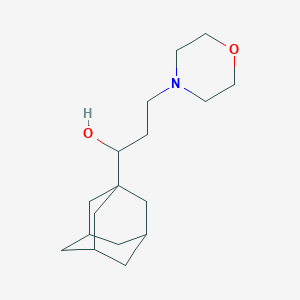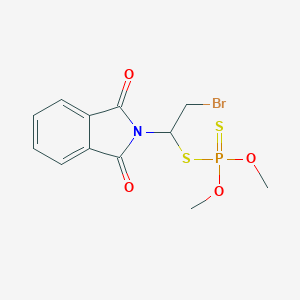
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione, also known as BRDME, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mechanism Of Action
The mechanism of action of 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione is not fully understood. However, it has been found to inhibit the activity of PTP1B, which is a negative regulator of insulin signaling. This inhibition leads to increased insulin sensitivity and glucose uptake, which could be beneficial in the treatment of type 2 diabetes. Additionally, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of PTP1B, which could be beneficial in the treatment of type 2 diabetes. Additionally, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to have antiviral properties and could be used in the treatment of viral infections.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione in lab experiments are its potent anticancer, antiviral, and antidiabetic properties. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione in lab experiments are its limited solubility and stability, which could affect its efficacy in certain assays.
Future Directions
There are several future directions for the research on 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione. One direction is to study its potential as a therapeutic agent for the treatment of cancer, diabetes, and viral infections. Another direction is to optimize its synthesis method to obtain higher yields and improve its solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione and its effects on various biological pathways.
Conclusion:
In conclusion, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione is a novel chemical compound that has shown great potential in various scientific research applications. It has potent anticancer, antiviral, and antidiabetic properties and could be used as a therapeutic agent in the future. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesis Methods
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione can be synthesized using various methods, including the reaction of 2-aminoisoindoline-1,3-dione with 2-bromoethylphosphonic dichloride and thioacetamide. Another method involves the reaction of 2-aminoisoindoline-1,3-dione with 2-bromoethylphosphonic acid and Lawesson's reagent. These methods have been optimized to obtain high yields of 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione.
Scientific Research Applications
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has shown great potential in various scientific research applications. It has been found to have anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its antiviral properties and has shown promising results against influenza virus and herpes simplex virus. Additionally, 2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of type 2 diabetes.
properties
CAS RN |
10312-19-3 |
|---|---|
Product Name |
2-(2-Bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione |
Molecular Formula |
C12H13BrNO4PS2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
2-(2-bromo-1-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13BrNO4PS2/c1-17-19(20,18-2)21-10(7-13)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-6,10H,7H2,1-2H3 |
InChI Key |
OBEHAXQUCIQWHH-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SC(CBr)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
COP(=S)(OC)SC(CBr)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



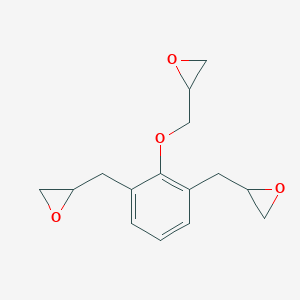
![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
